N-[2-(3-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-3,4-dimethoxybenzamide
CAS No.: 851715-44-1
Cat. No.: VC4974084
Molecular Formula: C28H29N3O4S
Molecular Weight: 503.62
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851715-44-1 |
|---|---|
| Molecular Formula | C28H29N3O4S |
| Molecular Weight | 503.62 |
| IUPAC Name | N-[2-[3-[2-(benzylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide |
| Standard InChI | InChI=1S/C28H29N3O4S/c1-34-24-13-12-21(16-25(24)35-2)28(33)29-14-15-31-18-26(22-10-6-7-11-23(22)31)36-19-27(32)30-17-20-8-4-3-5-9-20/h3-13,16,18H,14-15,17,19H2,1-2H3,(H,29,33)(H,30,32) |
| Standard InChI Key | FQHQZIZAEQXNFO-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NCC4=CC=CC=C4)OC |
Introduction
N-[2-(3-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-3,4-dimethoxybenzamide is a complex organic compound that belongs to the class of benzamides and indole derivatives. Its unique structural features, including a benzylcarbamoyl group, a sulfanyl group, and an indole moiety, suggest potential pharmacological properties, making it a subject of interest in medicinal chemistry.
Key Structural Features:
-
Molecular Formula: C28H29N3O4S
-
Molecular Weight: 503.62 g/mol
-
Functional Groups: Indole, benzamide, benzylcarbamoyl, sulfanyl
Synthesis and Characterization
The synthesis of N-[2-(3-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-3,4-dimethoxybenzamide typically involves multiple steps, requiring careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Common analytical techniques used for characterization include Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), Fourier Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS).
Synthesis Steps:
-
Preparation of Indole Derivative: Involves the modification of an indole ring to introduce the benzylcarbamoyl group.
-
Introduction of Sulfanyl Group: Typically achieved through a nucleophilic substitution reaction.
-
Coupling with Benzamide Moiety: Requires careful selection of coupling reagents and conditions.
Characterization Techniques:
| Technique | Purpose |
|---|---|
| NMR | Structural confirmation |
| HPLC | Purity assessment |
| FTIR | Functional group identification |
| MS | Molecular weight confirmation |
Potential Applications
This compound's unique structure suggests potential applications in medicinal chemistry, particularly as inhibitors or modulators of specific biological pathways. Its indole and benzamide frameworks are common in biologically active compounds, indicating possible roles in drug development.
Potential Biological Targets:
-
Enzyme Inhibition: May interact with enzymes involved in metabolic pathways.
-
Receptor Modulation: Could modulate receptor activity, influencing cellular signaling.
Future Research Directions:
-
In Vitro Studies: Assessing the compound's activity against specific biological targets.
-
In Vivo Studies: Evaluating its pharmacokinetics and efficacy in animal models.
-
Structure-Activity Relationship (SAR) Studies: Modifying the compound to enhance its biological activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume